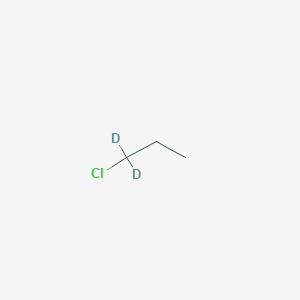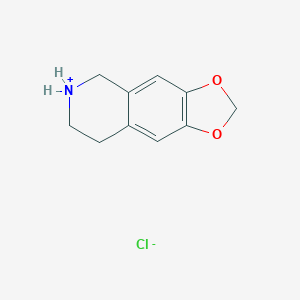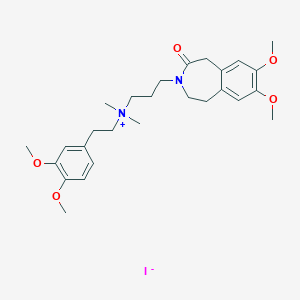
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide, also known as DTBZ, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. DTBZ is a benzazepine derivative that acts as a selective ligand for the vesicular monoamine transporter 2 (VMAT2), a protein that plays a crucial role in the storage and release of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.
作用機序
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide acts as a selective ligand for VMAT2, binding to the protein and inhibiting the uptake of monoamine neurotransmitters into synaptic vesicles. This results in a decrease in the storage and release of monoamine neurotransmitters, leading to a reduction in neurotransmitter signaling. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been shown to have a higher affinity for VMAT2 in dopaminergic neurons, making it particularly useful in the study of dopamine-related neurological disorders.
生化学的および生理学的効果
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been shown to have a number of biochemical and physiological effects on the brain. It has been shown to reduce dopamine release in the striatum, a brain region involved in motor control, and to decrease serotonin release in the raphe nuclei, a brain region involved in mood regulation. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has also been shown to reduce the density of VMAT2 in the brain, indicating a decrease in the number of monoamine-containing synaptic vesicles.
実験室実験の利点と制限
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has several advantages as a research tool. It is highly selective for VMAT2, making it a useful tool for investigating monoamine neurotransmitter systems. It is also relatively stable and easy to synthesize, making it readily available for use in research. However, N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has some limitations. It has a relatively short half-life, which limits its use in longitudinal studies. It is also a radioligand, which requires the use of specialized imaging equipment and procedures.
将来の方向性
There are several future directions for research on N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide. One area of interest is the use of N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide PET imaging to investigate the effects of environmental factors on monoamine neurotransmitter systems. Another area of interest is the development of new ligands for VMAT2 with improved selectivity and longer half-lives. Additionally, N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide may have potential applications in the development of new treatments for neurological disorders such as Parkinson's disease and schizophrenia.
合成法
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The most common method involves the condensation of 3,4-dimethoxyphenylacetic acid with 1,2,3,4-tetrahydro-7,8-dimethoxy-3-benzazepin-2-one, followed by the quaternization of the resulting compound with dimethylamine and iodomethane.
科学的研究の応用
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide has been extensively studied in scientific research due to its potential applications in the field of neuroscience. It has been used as a radioligand in positron emission tomography (PET) imaging studies to visualize and quantify the density and distribution of VMAT2 in the brain. N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide PET imaging has been used to investigate various neurological disorders such as Parkinson's disease, Huntington's disease, and schizophrenia, as well as to study the effects of drugs and environmental factors on monoamine neurotransmitter systems.
特性
CAS番号 |
125846-62-0 |
|---|---|
製品名 |
N-(2-(3,4-Dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide |
分子式 |
C27H39IN2O5 |
分子量 |
598.5 g/mol |
IUPAC名 |
3-(7,8-dimethoxy-4-oxo-2,5-dihydro-1H-3-benzazepin-3-yl)propyl-[2-(3,4-dimethoxyphenyl)ethyl]-dimethylazanium;iodide |
InChI |
InChI=1S/C27H39N2O5.HI/c1-29(2,15-11-20-8-9-23(31-3)24(16-20)32-4)14-7-12-28-13-10-21-17-25(33-5)26(34-6)18-22(21)19-27(28)30;/h8-9,16-18H,7,10-15,19H2,1-6H3;1H/q+1;/p-1 |
InChIキー |
VZTYMQWOBGCTOO-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |
正規SMILES |
C[N+](C)(CCCN1CCC2=CC(=C(C=C2CC1=O)OC)OC)CCC3=CC(=C(C=C3)OC)OC.[I-] |
同義語 |
N-(2-(3,4-dimethoxyphenyl)ethyl)-N-(1,3,4,5-tetrahydro-7,8-dimethoxy-3-benzazepin-2-on-3-yl)-N,N-dimethylammonium iodide UL-AH 99 UL-AH-99 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl N-[(4R)-3-oxo-1,2-oxazolidin-4-yl]carbamate](/img/structure/B159811.png)
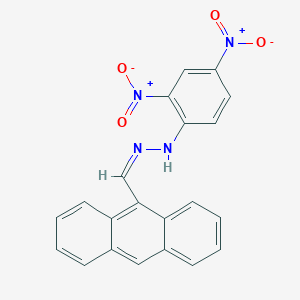
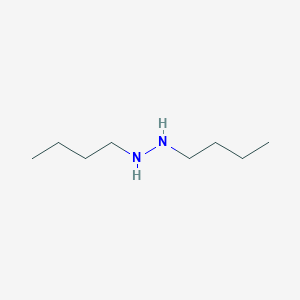
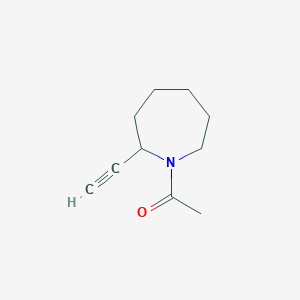
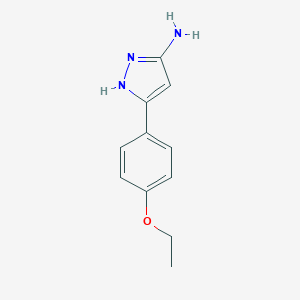
![4-[(3-Amino-2-oxoazetidin-1-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B159824.png)

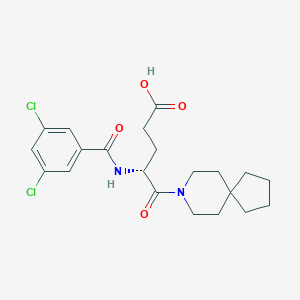
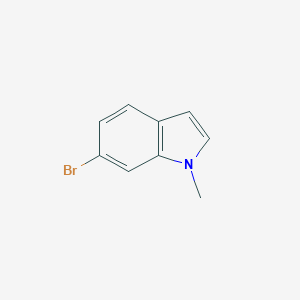
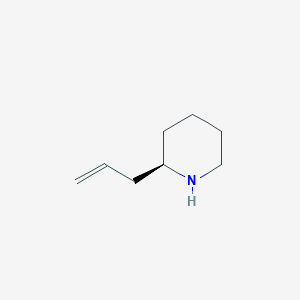
![4-[(Trimethylsilyl)chloromethyl]pyridine](/img/structure/B159835.png)

